

Application Note: High-Precision Synthesis and Antimicrobial Screening of Azaphosphinane-Based Schiff Bases

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Compound of Interest

Compound Name:	1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one
CAS No.:	2470439-41-7
Cat. No.:	B2748610

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P NMR), and CLSI-Compliant Antimicrobial Assays.

Strategic Overview: The Azaphosphinane Advantage

In the landscape of antimicrobial drug discovery, the 1,3,2-diazaphosphorinane scaffold (a six-membered azaphosphinane ring) represents a privileged structure. Unlike purely carbon-based heterocycles, the inclusion of a phosphoryl group (

) within the ring introduces unique physicochemical properties:

- **Hydrogen Bond Acceptor Capability:** The polarized P=O bond acts as a strong acceptor, facilitating interaction with bacterial DNA gyrase or cell wall synthesis enzymes.
- **Tetrahedral Geometry:** The phosphorus atom locks substituents into a non-planar configuration, increasing the dimensionality of the molecule—a key factor in escaping flat-

molecule resistance mechanisms.

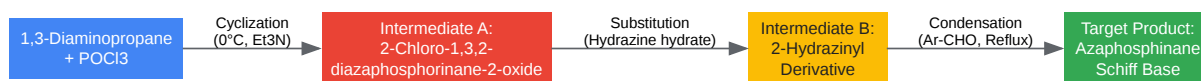
- Schiff Base Synergism: Conjugating this scaffold with a Schiff base (imine/hydrazone) moiety () creates a "dual-warhead" system. The azaphosphinane core improves metabolic stability, while the Schiff base provides the electronic environment necessary for metal chelation and membrane permeation.

This guide details the synthesis of 2-(arylidenehydrazinyl)-1,3,2-diazaphosphorinane-2-oxides, a potent subclass of azaphosphinane Schiff bases.

Chemical Synthesis Protocol

Retrosynthetic Logic

The synthesis is designed as a convergent three-step pathway to ensure modularity. By isolating the stable chlorophosphorinane intermediate, researchers can rapidly generate a library of derivatives by varying the aldehyde in the final step.



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Figure 1: Modular synthetic pathway for azaphosphinane-based Schiff bases. The modular design allows for late-stage diversification.

Step-by-Step Methodology

Step 1: Cyclization (Formation of the P-Heterocycle)

Objective: Synthesize 2-chloro-1,3,2-diazaphosphorinane-2-oxide.

- Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow.
- Reagents:

- Phosphorus oxychloride (): 10 mmol (0.93 mL)
- 1,3-Diaminopropane: 10 mmol (0.84 mL)
- Triethylamine (): 20 mmol (2.8 mL) - Acts as HCl scavenger.
- Solvent: Dry Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Procedure:
 - Dissolve in 30 mL dry DCM in the flask; cool to 0°C (ice-salt bath).
 - Mix 1,3-diaminopropane and in 20 mL dry DCM. Add this mixture dropwise to the solution over 45 minutes. Critical: Maintain temperature <5°C to prevent polymerization.
 - Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4–6 hours.
 - Workup: Filter off the precipitated triethylamine hydrochloride salts. Evaporate the filtrate under reduced pressure to obtain the crude chloro-intermediate (often a viscous oil or semi-solid). Use immediately.

Step 2: Hydrazinolysis (Linker Installation)

Objective: Replace the P-Cl bond with a P-NH-NH₂ handle.

- Reagents:
 - Crude Intermediate A (from Step 1)
 - Hydrazine hydrate (80%): 15 mmol (excess to prevent dimer formation)
 - Solvent: Dry Ethanol or Acetonitrile.

- Procedure:
 - Dissolve Intermediate A in 20 mL acetonitrile; cool to 0°C.
 - Add hydrazine hydrate dropwise.
 - Reflux the mixture for 2–4 hours. Monitor by TLC (System: MeOH:CHCl₃ 1:9).
 - Workup: Evaporate solvent. Wash the residue with cold ether to remove excess hydrazine. Recrystallize from ethanol/ether to yield 2-hydrazinyl-1,3,2-diazaphosphorinane-2-oxide (Intermediate B).

Step 3: Schiff Base Condensation (The "Click")

Objective: Condense the hydrazide with an aromatic aldehyde.

- Reagents:
 - Intermediate B: 5 mmol
 - Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, Vanillin): 5 mmol
 - Catalyst: Glacial Acetic Acid (2-3 drops)
 - Solvent: Absolute Ethanol.
- Procedure:
 - Mix Intermediate B and the aldehyde in 30 mL ethanol.
 - Add catalytic acetic acid.
 - Reflux for 4–8 hours.
 - Purification: Cool to RT. The Schiff base usually precipitates. Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol/DMF (dimethylformamide) mixtures to ensure biological purity.

Structural Validation: The P NMR Standard

Unlike proton NMR, Phosphorus-31 NMR is the definitive tool for validating the integrity of the azaphosphinane ring.

Instrument Parameters:

- Frequency: ~162 MHz (for a 400 MHz machine) or ~202 MHz (for a 500 MHz machine).

- Reference: 85%

(external standard, set to 0 ppm).

- Decoupling: Proton-decoupled (

P{

H}) is standard to simplify spectra.[1]

Diagnostic Signals:

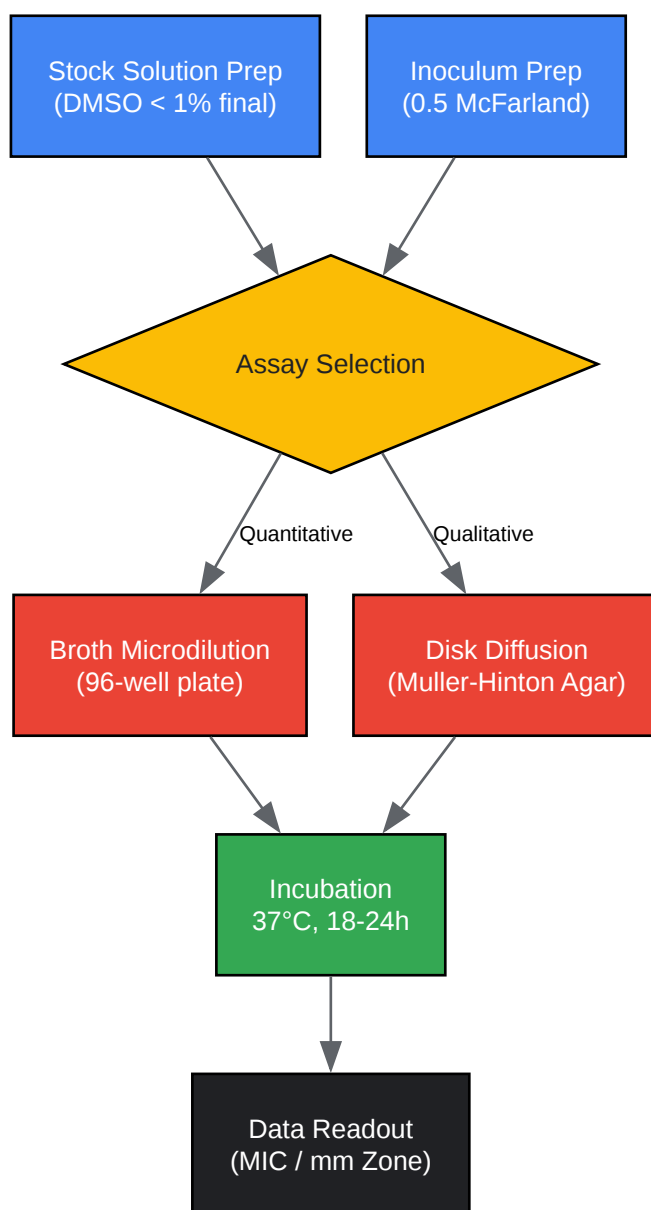
Compound Stage	Expected Chemical Shift (ppm)	Structural Insight
(Start)	+2 to +5 ppm	Sharp singlet.
Intermediate A (P-Cl)	+10 to +18 ppm	Downfield shift indicates ring formation and P-N bond creation.
Intermediate B (P-NH)	+20 to +28 ppm	Shift due to increased electron density from the hydrazinyl group.
Final Schiff Base	+18 to +25 ppm	The signal should remain a clean singlet. Multiple peaks indicate ring hydrolysis or oxidation byproducts.

Note: Azaphosphinane oxides typically show positive shifts. If a signal appears near 0 ppm, it indicates hydrolysis to phosphoric acid derivatives (failed synthesis).

Antimicrobial Screening Protocol (CLSI Compliant)

This protocol aligns with CLSI M07 (Dilution) and M02 (Disk Diffusion) standards.

Organophosphorus compounds often suffer from solubility issues; therefore, the solvent control step is non-negotiable.



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Figure 2: Workflow for antimicrobial susceptibility testing of azaphosphinane derivatives.

Stock Solution Preparation

- Weigh 10 mg of the Schiff base.
- Dissolve in 1 mL 100% DMSO (Dimethyl sulfoxide). Note: Azaphosphinanes are often insoluble in water.
- Prepare serial dilutions in Mueller-Hinton Broth (MHB) such that the final DMSO concentration in the well is < 1%. High DMSO concentrations are toxic to bacteria and will yield false positives.

Inoculum Preparation

- Select morphologically similar colonies (e.g., *S. aureus* ATCC 25923, *E. coli* ATCC 25922) from an overnight agar plate.
- Suspend in saline to match the turbidity of a 0.5 McFarland standard (approx. CFU/mL).
- Dilute this suspension 1:100 in MHB for the microdilution assay.

Broth Microdilution Assay (Determination of MIC)

- Plate Setup: Use a sterile 96-well round-bottom plate.
- Dispense: Add 100 μ L of MHB containing the test compound (at 2x desired final concentration) to columns 1–10.
- Controls:
 - Column 11 (Growth Control): Broth + Bacteria + Solvent (no drug).
 - Column 12 (Sterility Control): Broth only.
- Inoculate: Add 100 μ L of the diluted bacterial suspension to wells 1–11.

- Incubate: 37°C for 16–20 hours (24h for MRSA).
- Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
 - Validation: Use Resazurin dye (0.01%) if turbidity is ambiguous (Blue = Dead/Inhibited; Pink = Live).

References

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